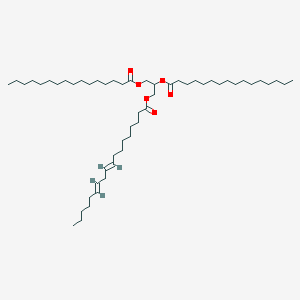

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)

概要

説明

準備方法

合成経路と反応条件

1,2-ジパルミトイル-3-リノレオイル-ラセミグリセロールは、グリセロールとそれぞれの脂肪酸を関与させるエステル化反応によって合成することができます。 この反応は、通常、硫酸またはp-トルエンスルホン酸などの触媒を使用して、エステル化プロセスを促進します . 反応条件には、通常、高温と水の除去が含まれ、反応を完了に導きます。

工業生産方法

工業的な設定では、1,2-ジパルミトイル-3-リノレオイル-ラセミグリセロールの生産には、リパーゼがグリセロールのパルミチン酸とリノール酸のエステル化を触媒する酵素的方法が使用される場合があります . この方法は、従来の化学的方法に比べて、より高い特異性と収率を提供します。

化学反応の分析

反応の種類

1,2-ジパルミトイル-3-リノレオイル-ラセミグリセロールは、次のものを含むさまざまな化学反応を起こします。

酸化: リノール酸部分は酸化反応を起こし、ヒドロペルオキシドやその他の酸化生成物を形成する可能性があります.

加水分解: この化合物のエステル結合は、水とリパーゼなどの酵素の存在下で加水分解され、遊離脂肪酸とグリセロールが放出されます.

一般的な試薬と条件

形成される主な生成物

加水分解: 遊離脂肪酸(パルミチン酸とリノール酸)とグリセロール.

4. 科学研究への応用

1,2-ジパルミトイル-3-リノレオイル-ラセミグリセロールは、次のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

Biochemical Applications

- Lipid Research :

- Drug Delivery Systems :

- Nutraceuticals :

Pharmaceutical Applications

- Adjuvants in Vaccines :

- Antibody Production :

Biotechnological Applications

- Genetic Engineering :

- Cell Culture Media :

Case Studies and Research Findings

作用機序

1,2-ジパルミトイル-3-リノレオイル-ラセミグリセロールの作用機序は、脂質代謝経路との相互作用に関係しています。 この化合物は、リパーゼによって加水分解され、遊離脂肪酸を放出し、その後、さまざまな代謝プロセスで使用されます . 特にリノール酸部分は、炎症反応の調節と細胞膜の完全性の維持に役割を果たします .

類似化合物との比較

類似化合物

1,2-ジパルミトイル-3-オレオイル-ラセミグリセロール: sn-3位にリノール酸ではなくオレイン酸が含まれています.

1,2-ジパルミトイル-3-ステアロイル-ラセミグリセロール: sn-3位にステアリン酸が含まれています.

1,3-ジパルミトイル-2-リノレオイルグリセロール: sn-3位ではなくsn-2位にリノール酸が含まれています.

独自性

1,2-ジパルミトイル-3-リノレオイル-ラセミグリセロールは、sn-3位にリノール酸が存在することで独特であり、独特の生化学的特性と潜在的な健康上の利点を付与します . この特定の構成におけるパルミチン酸とリノール酸の組み合わせは、生物系におけるその挙動とさまざまな分野における応用に影響を与えます .

生物活性

Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate), also known as 2,3-di(hexadecanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate, is a glycerol ester that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two hexadecanoate (C16) chains and one octadecadienoate (C18:2) chain. The biological implications of this compound are explored through various studies focusing on its anti-inflammatory properties, cytotoxicity, and potential applications in drug delivery systems.

- Molecular Formula : C53H98O

- Molecular Weight : 794.38 g/mol

- CAS Number : 67232-81-9

The compound's structure allows it to interact with biological membranes and cellular components, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Properties

Research has indicated that glycerol esters can exhibit significant anti-inflammatory effects. A study investigating the anti-inflammatory activity of hexadecanoic acid derivatives showed that these compounds can inhibit pro-inflammatory cytokines in vitro. Specifically, glycerol esters have been shown to modulate the expression of inflammatory markers in macrophages, suggesting a mechanism by which they may reduce inflammation in various pathologies .

2. Cytotoxicity

Cytotoxicity studies have revealed that glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) can induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound selectively targets cancer cells while sparing normal cells, which is a desirable trait for anticancer agents. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent activation of caspase pathways .

3. Antimicrobial Activity

The compound has shown promise in antimicrobial applications. Fatty acids and their derivatives are known to possess bactericidal properties against various pathogens. Studies have indicated that glycerol esters can disrupt bacterial membranes, leading to cell lysis. This property is particularly relevant in the context of drug-resistant bacterial strains .

Case Study 1: Anti-inflammatory Activity in Macrophages

A recent study utilized RAW 264.7 macrophage cells to assess the anti-inflammatory effects of glycerol esters. The results indicated a significant decrease in the production of TNF-alpha and IL-6 upon treatment with glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate). This suggests that the compound could be effective in managing inflammatory diseases.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 50 | 80 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation involving human breast cancer cell lines (MCF-7), glycerol 1,2-dihexadecanoate was tested for cytotoxicity using an MTT assay. The findings revealed a dose-dependent reduction in cell viability.

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

特性

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWYSKGJIDFSRC-DHSNEXAOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313271 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2535-35-5 | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dipalmito-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。